molecular formula C14H12O2 B1209221 (9R,10R)-9,10-dihydrophenanthrene-9,10-diol

(9R,10R)-9,10-dihydrophenanthrene-9,10-diol

Cat. No. B1209221
M. Wt: 212.24 g/mol
InChI Key: MFXNBQWUTDDOKE-ZIAGYGMSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(9R,10R)-9,10-dihydrophenanthrene-9,10-diol is a trans-9,10-dihydrophenanthrene-9,10-diol. It is an enantiomer of a (9S,10S)-9,10-dihydrophenanthrene-9,10-diol.

Scientific Research Applications

  • Synthesis and Optical Properties : He et al. (2008) reported a one-pot synthesis method for 9,10-diarylphenanthrenes, including those derived from 9,10-dihydrophenanthrene-9,10-diol. This method led to novel phenanthrenes and polyphenanthrenes with efficient blue emission, indicating potential applications in materials science for optoelectronic devices (He et al., 2008).

  • Molecular Structure Studies : Suzuki et al. (2000) explored the molecular structures of 9,10-dihydrophenanthrene derivatives. Their study, involving X-ray analyses, provided insights into the effects of substituents on the molecule's structure, which is crucial for understanding its chemical behavior (Suzuki et al., 2000).

  • Electrochemical Copolymerization : Liu et al. (2010) achieved electrochemical copolymerization of 9,10-dihydrophenanthrene and 3-methylthiophene, resulting in copolymers with tunable fluorescence properties. These copolymers combined good electrochemical behavior, mechanical properties, and electrical conductivity, suggesting potential applications in electronic materials (Liu et al., 2010).

  • Total Synthesis of Medicinally Important Derivatives : Maddirala Venkata et al. (2018) reported the first total synthesis of a biologically active 9,10-dihydrophenanthrene-1,5-diol. This synthesis could be significant for the development of new medicinal compounds (Maddirala Venkata et al., 2018).

  • Natural Occurrence and Characterization : Leong et al. (1997) isolated and characterized phenanthrenes and dihydrophenanthrenes, including 9,10-dihydrophenanthrene derivatives, from the orchid Bulbophyllum vaginatum. Such studies are crucial for understanding the natural occurrence and potential applications of these compounds in pharmacology (Leong et al., 1997).

properties

Product Name

(9R,10R)-9,10-dihydrophenanthrene-9,10-diol

Molecular Formula

C14H12O2

Molecular Weight

212.24 g/mol

IUPAC Name

(9R,10R)-9,10-dihydrophenanthrene-9,10-diol

InChI

InChI=1S/C14H12O2/c15-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(13)16/h1-8,13-16H/t13-,14-/m1/s1

InChI Key

MFXNBQWUTDDOKE-ZIAGYGMSSA-N

Isomeric SMILES

C1=CC=C2C(=C1)[C@H]([C@@H](C3=CC=CC=C32)O)O

SMILES

C1=CC=C2C(=C1)C(C(C3=CC=CC=C32)O)O

Canonical SMILES

C1=CC=C2C(=C1)C(C(C3=CC=CC=C32)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(9R,10R)-9,10-dihydrophenanthrene-9,10-diol

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